2-Bromoquinoline-4-carboxamide
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Overview
Description
2-Bromoquinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromine atom at the 2-position and a carboxamide group at the 4-position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoquinoline-4-carboxamide typically involves the bromination of quinoline derivatives followed by the introduction of the carboxamide group. One common method involves the reaction of 2-bromoquinoline with an appropriate amide source under suitable conditions. For example, the reaction can be carried out using ammonium acetate and triethyl orthoacetate in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amidation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Bromoquinoline-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline-4-carboxylic acid derivatives or reduction to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline-4-carboxylic acids.
Reduction Reactions: Products include quinoline-4-carboxamides and amines.
Scientific Research Applications
2-Bromoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antibacterial and antifungal activities.
Medicine: Quinoline derivatives, including this compound, are being explored for their potential as anticancer and antimalarial agents.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-Bromoquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in certain pathogens. This inhibition disrupts the normal functioning of the pathogen, leading to its death. The compound’s ability to interact with various enzymes and receptors makes it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinoline-4-carboxamide
- 2-Hydroxyquinoline-4-carboxamide
- 2-Aminoquinoline-4-carboxamide
Uniqueness
2-Bromoquinoline-4-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a valuable intermediate in synthetic chemistry. Additionally, the carboxamide group enhances its potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C10H7BrN2O |
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Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-bromoquinoline-4-carboxamide |
InChI |
InChI=1S/C10H7BrN2O/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14) |
InChI Key |
ADKAZKCXBSTGQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)C(=O)N |
Origin of Product |
United States |
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